N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]morpholine-4-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclopropyl group would introduce strain into the molecule, while the benzothiadiazol and morpholine groups could participate in various chemical reactions .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents used. The benzothiadiazol group could potentially undergo electrophilic aromatic substitution reactions, while the morpholine group could act as a nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of polar functional groups could make it soluble in polar solvents, while the cyclopropyl group could increase its volatility.Scientific Research Applications
Norepinephrine Inhibition
One significant application is in the inhibition of the norepinephrine transporter. A study describes a compound series including N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)ethyl]morpholine-4-carboxamide derivatives as potent and selective inhibitors, with one compound showing efficacy in rat models of acute, inflammatory, and neuropathic pain (O'Neill et al., 2011).
Catalysis in Organic Synthesis
Another application is in organic synthesis, where such compounds are used as catalysts. A paper outlines the synthesis of related compounds for use in alkylation reactions, indicating a role in facilitating chemical transformations (Doğan Ulu et al., 2017).
Antimicrobial Activity
Compounds with a similar structure have been shown to possess antimicrobial properties. A study on 6-oxopyrimidin-1(6H)-yl benzamide derivatives, which share some structural similarities, demonstrated effective in vitro antimicrobial activity against various bacteria and fungi (Devarasetty et al., 2019).
Anticancer Properties
There's also evidence of anticancer applications. Compounds with related structures have been tested for anticancer activity, with some showing promise as new anticancer agents (Horishny et al., 2020).
Neuroprotective Effects
These compounds may also have neuroprotective effects. A study reported the synthesis of related compounds with significant anti-anoxic (AA) activity, suggesting potential in treating neurodegenerative conditions (Ohkubo et al., 1995).
Anti-Inflammatory and Psychotropic Activity
Furthermore, derivatives of similar compounds have shown anti-inflammatory and psychotropic activities. A study on N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives revealed marked sedative action, high anti-inflammatory activity, and selective cytotoxic effects concerning tumor cell lines (Zablotskaya et al., 2013).
Mechanism of Action
Safety and Hazards
As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s difficult to provide detailed safety and hazard information.
Future Directions
properties
IUPAC Name |
N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]morpholine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4S/c21-16(18-9-11-24-12-10-18)17-7-8-19-14-3-1-2-4-15(14)20(13-5-6-13)25(19,22)23/h1-4,13H,5-12H2,(H,17,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTMXZMMNPGWDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=CC=CC=C3N(S2(=O)=O)CCNC(=O)N4CCOCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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